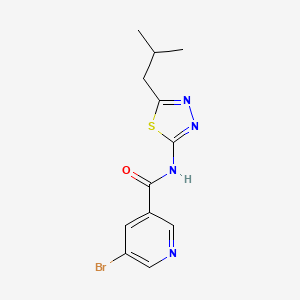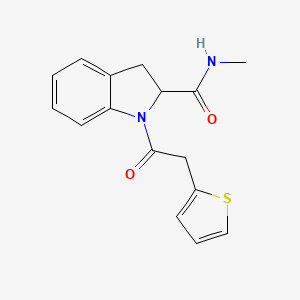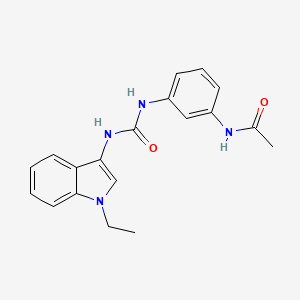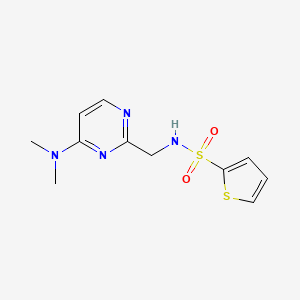
(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazine derivatives with ethyl acetoacetate . For instance, 1-phenyl-3-methyl-5-pyrazolone, named Edaravone, has been synthesized by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Chemical Reactivity and Antitumor Activity : Compounds including acryloyl(phenyl)benzenesulfonamide derivatives have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study involved synthesis, biological evaluation, molecular docking, and DFT calculations of these derivatives (Fahim & Shalaby, 2019).
Antimicrobial Applications
- Antimicrobial Activity of Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives, including a precursor for the synthesis of various heterocyclic compounds, have been studied for their antimicrobial activity (Elmagd et al., 2017).
Polymerization and Material Science
- Controlled Radical Polymerization : The study of reversible addition−fragmentation chain transfer (RAFT) polymerization of monosubstituted acrylamide derivatives has been conducted, demonstrating controlled molecular weight and low polydispersity (Mori, Sutoh & Endo, 2005).
Computational and Theoretical Studies
- Molecular Docking and DFT Calculations : Microwave-assisted synthesis of novel pyrazole ring formation, including acrylamide derivatives, has been investigated. Computational studies provided insights into the regioselectivity and molecular electrostatic potential of these reactions (Fahim, Shalaby & Ibrahim, 2019).
Novel Polymer Complexes
- Supramolecular Copper(II) Polymeric Complexes : Research on novel ligands, such as N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide, has led to the development of polymeric complexes with potential applications in medicinal chemistry (El-Sonbati et al., 2018).
Enhanced Oil Recovery
- Hydrophobically Associating Polyacrylamide : Research on acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate for enhanced oil recovery has been conducted. These polymers exhibited excellent thickening property and shear stability (Gou et al., 2015).
Direcciones Futuras
The future directions for research on “(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their biological activities , this compound could also be of interest in the field of medicinal chemistry.
Propiedades
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-20-12-14-22(15-13-20)26-23(19-29(28-26)24-10-6-3-7-11-24)16-17-25(30)27-18-21-8-4-2-5-9-21/h2-17,19H,18H2,1H3,(H,27,30)/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGVEDQQWSWOC-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)
![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

![5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B2717562.png)
![6-(3-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2717563.png)


![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)


![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)